5-(4-(Hydroxymethyl)phenyl)picolinonitrile
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Overview
Description
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is an organic compound with the molecular formula C13H10N2O It is characterized by the presence of a picolinonitrile core substituted with a hydroxymethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and picolinonitrile.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromobenzyl alcohol with picolinonitrile in the presence of a palladium catalyst and a base. This reaction forms the carbon-carbon bond between the phenyl and picolinonitrile moieties.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield 5-(4-carboxyphenyl)picolinonitrile or 5-(4-formylphenyl)picolinonitrile.
Reduction: Reduction of the nitrile group can produce 5-(4-(hydroxymethyl)phenyl)picolinamide or 5-(4-(hydroxymethyl)phenyl)picolinamine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, depending on the reagents used.
Scientific Research Applications
5-(4-(Hydroxymethyl)phenyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new drugs or as a probe in biochemical studies.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)picolinonitrile depends on its specific application
Molecular Targets: The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties.
Pathways: The compound can participate in pathways involving nucleophilic or electrophilic reactions, depending on the functional groups present and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)picolinonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-(4-Hydroxyphenyl)picolinonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
5-(4-Methoxyphenyl)picolinonitrile: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)picolinonitrile is unique due to the presence of the hydroxymethyl group, which can undergo further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H10N2O |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-7-13-6-5-12(8-15-13)11-3-1-10(9-16)2-4-11/h1-6,8,16H,9H2 |
InChI Key |
UBTSFPGSLFPEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
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